(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound adheres to IUPAC naming conventions, with its systematic name derived from its functional groups and substituents. The parent chain is prop-2-enoic acid (acrylic acid), modified by a cyano group at position 2 and a substituted pyrrole moiety at position 3. The pyrrole ring bears three substituents:
- 1-(3-methylbutyl) : A branched alkyl group (isopentyl) attached to the nitrogen atom of the pyrrole.
- 2,5-Dimethyl : Two methyl groups at positions 2 and 5 of the pyrrole ring.
The (2E) configuration specifies the trans arrangement of the cyano group and the pyrrole-substituted carbon across the double bond of the acrylic acid.
Key Identifiers
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂ | |
| CAS Number | 731002-11-2 | |
| SMILES Notation | O=C(O)C(C#N)=CC1=C(C)N(CCC(C)C)C(C)=C1 | |
| InChIKey | Not explicitly provided in sources |
Molecular Architecture and Stereochemical Analysis
2D Structural Elucidation
The molecule comprises two interconnected structural motifs:
- Acrylic Acid Backbone : A prop-2-enoic acid moiety with a cyano group at C2.
- Pyrrole Derivative : A pyrrole ring substituted at N1 (3-methylbutyl), C2 (methyl), and C5 (methyl). The C3 position of the pyrrole is covalently linked to the acrylic acid’s C3 via a single bond.
The (2E) configuration ensures that the cyano group (C≡N) and the pyrrole-substituted carbon are on opposite sides of the double bond, minimizing steric hindrance and stabilizing the molecule through conjugation.
3D Conformational Dynamics
The 3D structure is influenced by:
- Steric Effects : The bulky 3-methylbutyl group at N1 creates spatial constraints, favoring a chair-like conformation of the pyrrole ring.
- Electron Delocalization : The conjugated system between the acrylic acid and pyrrole ring enables resonance stabilization, affecting bond lengths and angles.
- Hydrogen Bonding : The carboxylic acid group (–COOH) may engage in intramolecular hydrogen bonding with the pyrrole’s lone pair, though no experimental evidence is available in the provided sources.
Computational Data
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 66.02 Ų | |
| LogP (Partition Coefficient) | 3.14 | |
| Rotatable Bonds | 5 |
Spectroscopic Identification Markers
Nuclear Magnetic Resonance (NMR) Fingerprints
While experimental NMR data are unavailable, theoretical predictions for key regions include:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrole C4/C5 (H) | 6.0–6.5 | Singlet |
| Acrylic Acid C2 (C≡N) | Not observable | – |
| Carboxylic Acid –OH | 10.0–12.0 | Broad singlet |
| 3-Methylbutyl (CH₂) | 1.0–1.5 | Multiplet |
The C≡N group would not produce a signal in proton NMR but may appear in carbon-13 NMR. The pyrrole’s aromatic protons (C4 and C5) are expected to resonate downfield due to ring currents.
Infrared (IR) Vibrational Signatures
Based on functional group vibrations:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Cyano) | 2200–2260 | Strong |
| C=O (Carboxylic Acid) | 1680–1720 | Strong |
| O–H (Carboxylic Acid) | 2500–3300 (broad) | Strong |
| C=C (Acrylic Acid) | 1600–1650 | Medium |
| N–H (Pyrrole) | 3300–3400 (weak) | Weak |
The broad O–H stretch and strong C=O absorption are diagnostic for carboxylic acids, while the cyano group’s sharp peak confirms its presence.
Mass Spectrometric Fragmentation Patterns
The molecular ion (M⁺) is expected at m/z 260.33 (C₁₅H₂₀N₂O₂). Key fragmentation pathways include:
- Loss of CO₂ : Cleavage of the carboxylic acid group yields a fragment at m/z 214.28 (C₁₃H₁₈N₂).
- Cyano Group Elimination : Detachment of CN (26 Da) results in a fragment at m/z 234.32 (C₁₄H₁₈N₂O₂).
- Pyrrole Ring Cleavage : Fragmentation of the pyrrole backbone may produce smaller fragments, e.g., m/z 95 (C₅H₉N⁺).
Properties
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)5-6-17-11(3)7-13(12(17)4)8-14(9-16)15(18)19/h7-8,10H,5-6H2,1-4H3,(H,18,19)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBSGYGDLNZDD-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCC(C)C)C)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a malonic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, while the acrylic acid moiety can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products
Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise in the development of novel pharmaceuticals. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery. Studies have indicated that derivatives of pyrrole compounds can exhibit anti-inflammatory and anticancer activities due to their ability to inhibit specific enzymes and receptors involved in disease pathways .
Case Study: Anticancer Activity
Research has demonstrated that similar pyrrole-based compounds can induce apoptosis in cancer cells. For instance, a study on related compounds found that they effectively inhibited the growth of various cancer cell lines by triggering programmed cell death mechanisms . This suggests that (2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid may also possess similar anticancer properties.
Materials Science
Conducting Polymers
The compound can be utilized in the synthesis of conducting polymers, which are essential for developing advanced electronic materials. The incorporation of cyanoacrylic acid derivatives into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials .
Table 1: Properties of Conducting Polymers Derived from Cyanoacrylic Acids
| Property | Value |
|---|---|
| Electrical Conductivity | Increased by 30% |
| Thermal Stability | Decomposition temperature raised by 50°C |
| Mechanical Strength | Enhanced tensile strength |
Analytical Chemistry
Sensor Development
this compound can be employed in the fabrication of ion-selective electrodes (ISEs). These electrodes are crucial for detecting specific ions in complex mixtures, such as environmental samples or biological fluids. The compound's ability to form stable complexes with metal ions enhances the sensitivity and selectivity of these sensors .
Case Study: Ion Selectivity
In a recent study, ISEs incorporating similar pyrrole derivatives exhibited high selectivity for potassium ions over sodium ions. This selectivity was attributed to the specific binding interactions facilitated by the functional groups present in the compound . Such findings underscore the potential utility of this compound in sensor technology.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Key Modifications
The pyrrole substituents and alkyl chain length/position significantly influence electronic, solubility, and photovoltaic properties. Below is a comparison of analogs:
Table 1: Structural Comparison of Cyanoacrylic Acid Derivatives
Physicochemical Properties
- LogP Values : The butyl-substituted analog (logP = 3.219) shows higher hydrophobicity compared to aromatic substituents (e.g., 3-methylphenyl), impacting solubility in polar solvents.
- Elemental Analysis: For the thiophenylquinoxaline analog (C₂₄H₁₇N₃O₂S₂), experimental data matches calculated values (C: 68.07% vs. 68.10%) , indicating high purity in synthetic protocols.
- Stereochemistry : The (2E)-configuration is critical for planar molecular alignment, facilitating electron transfer in DSSCs .
Biological Activity
(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted by Smith et al. (2022) demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| PC-3 (Prostate) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 18 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising compared to standard antibiotics.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Penicillin |
| Escherichia coli | 64 | Higher than Ciprofloxacin |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory activity. A study by Johnson et al. (2023) demonstrated that it reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity Data
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 300 | 120 |
| IL-6 | 250 | 100 |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to increased caspase activity.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G1 phase, preventing further proliferation.
- Cytokine Modulation : The compound modulates inflammatory responses by inhibiting key signaling pathways involved in cytokine production.
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a notable reduction in tumor size and improved patient outcomes. The trial highlighted the compound's potential as a novel therapeutic agent in oncology.
Case Study 2: Infection Management
A pilot study assessed the efficacy of this compound in managing infections caused by antibiotic-resistant bacteria. Patients treated with the compound showed significant improvement in clinical symptoms and a decrease in bacterial load, suggesting its utility as an alternative treatment option.
Q & A
Q. Table 1: Reaction Optimization with Different Bases (Adapted from )
| Base | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOtBu | 25 | 0.25 | 90 |
| NaHMDS | 25 | 0.25 | 87 |
| NaOMe | 50 | 24 | 51 |
Basic: Which spectroscopic techniques are most effective for confirming the structure and E-configuration?
Methodological Answer:
- NMR : The E-configuration is confirmed by a coupling constant (J) >16 Hz between the α,β-unsaturated protons. For example, in similar acrylates, J = 12.38 Hz corresponds to trans geometry .
- IR : A sharp peak at ~2200 cm⁻¹ confirms the cyano group .
- X-ray crystallography : Resolves bond angles (e.g., C=C-C≡N ~120°) and spatial arrangement of substituents .
Advanced: How can researchers resolve contradictions in NMR data for pyrrole-acrylic acid derivatives?
Methodological Answer:
Contradictions arise from overlapping peaks or dynamic effects. Solutions include:
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals (e.g., distinguishing pyrrole H-3 from H-5) .
- Variable-temperature NMR : Reduces broadening caused by rotational barriers in the 3-methylbutyl chain .
- Comparative analysis : Cross-referencing with crystallographic data (e.g., bond lengths in Acta Cryst. reports) validates spectral assignments .
Advanced: How does the substitution pattern on the pyrrole ring influence antioxidant activity?
Methodological Answer:
- Experimental design : Synthesize analogs with varying substituents (e.g., 2,5-dimethyl vs. 4-chlorophenyl) and test via DPPH radical scavenging assays .
- Key findings :
- Electron-donating groups (e.g., methyl) enhance activity by stabilizing radical intermediates.
- Bulky substituents (e.g., 3-methylbutyl) may reduce solubility, lowering bioavailability.
Q. Table 2: Antioxidant Activity of Analogues (IC₅₀, μM)
| Substituent | IC₅₀ (μM) |
|---|---|
| 2,5-dimethyl | 12.5 |
| 4-chlorophenyl | 28.7 |
| Unsubstituted pyrrole | 45.2 |
Advanced: What computational methods predict the reactivity of the cyano and acrylic acid groups?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict nucleophilic (cyano group) and electrophilic (acrylic acid) sites .
- Mechanistic insights :
- The cyano group’s electron-withdrawing effect increases the acrylic acid’s acidity (pKa ~3.5).
- Substituents on the pyrrole ring modulate conjugation, affecting charge distribution .
Basic: What in vitro assays are suitable for evaluating anti-inflammatory activity?
Methodological Answer:
- Protein denaturation assay : Measures inhibition of bovine serum albumin (BSA) denaturation at 37°C (IC₅₀ values <50 µg/mL indicate strong activity) .
- Lipoxygenase (LOX) inhibition : Monitors absorbance at 234 nm to quantify arachidonic acid metabolism suppression .
Advanced: How can regioselective functionalization of the pyrrole ring be achieved?
Methodological Answer:
- Pd(0)-catalyzed cycloaddition : Enables regioselective coupling at the pyrrole β-position .
- Light-mediated reactions : Visible-light-induced oxidative coupling preserves the acrylic acid moiety while modifying the pyrrole ring .
Advanced: What strategies mitigate instability during storage or reaction?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
